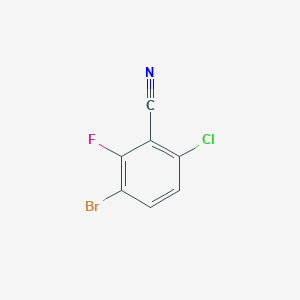

3-Bromo-6-chloro-2-fluorobenzonitrile

Description

BenchChem offers high-quality 3-Bromo-6-chloro-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloro-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUOUVQRHKSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-79-3 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS No. 943830-79-3)

This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Core Compound Characteristics

3-Bromo-6-chloro-2-fluorobenzonitrile is a polysubstituted aromatic nitrile with the chemical formula C₇H₂BrClFN.[1][2] Its structure, featuring a strategic arrangement of bromo, chloro, fluoro, and cyano functionalities, makes it a highly versatile intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 943830-79-3 | [1] |

| Molecular Formula | C₇H₂BrClFN | [1][2] |

| Molecular Weight | 234.45 g/mol | [1][2] |

| Predicted Density | 1.81±0.1 g/cm³ | [2] |

| Predicted Boiling Point | 256.6±35.0 °C | [2] |

| Physical Form | Solid |

Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile

The synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile can be achieved through the electrophilic bromination of a suitable precursor. A key method involves the bromination of 2-chloro-6-fluorobenzonitrile.

Synthetic Workflow: Electrophilic Bromination

Caption: Electrophilic bromination of 2-chloro-6-fluorobenzonitrile.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established procedures for the bromination of substituted benzonitriles.[3]

Materials:

-

2-chloro-6-fluorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Trifluoromethanesulfonic acid

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a solution of 2-chloro-6-fluorobenzonitrile (1.0 g, 6.4 mmol) in trifluoromethanesulfonic acid (10 mL) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 g, 6.4 mmol).[3]

-

Stir the mixture at room temperature overnight.[3]

-

Pour the reaction mixture onto ice and extract with ethyl acetate (2 x 30 mL).[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure.[3]

-

Purify the residue by column chromatography (Petroleum ether/EtOAc = 200/1 to 100/1) to yield 3-Bromo-6-chloro-2-fluorobenzonitrile as a white solid (705 mg, 47%).[3]

Rationale: The use of a strong acid like trifluoromethanesulfonic acid activates the aromatic ring towards electrophilic attack by the bromine cation generated from NBS. The regioselectivity of the bromination is directed by the existing substituents on the benzonitrile ring.

Reactivity and Synthetic Utility

The chemical reactivity of 3-Bromo-6-chloro-2-fluorobenzonitrile is dominated by the presence of the bromine and chlorine atoms on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[4]

Reaction Workflow: Suzuki-Miyaura Coupling (Predicted)

Caption: Predicted Suzuki-Miyaura coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

3-Bromo-6-chloro-2-fluorobenzonitrile serves as a valuable intermediate in the synthesis of biologically active molecules. Its utility is demonstrated in the preparation of substituted benzo[d]isoxazol-3-amine derivatives, which are important scaffolds in medicinal chemistry.

Application Example: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine

A notable application of 3-Bromo-6-chloro-2-fluorobenzonitrile is its conversion to 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine.[3]

Reaction Scheme:

Caption: Synthesis of a benzo[d]isoxazol-3-amine derivative.

Experimental Protocol: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine

This protocol is based on a procedure outlined in patent literature.[3]

Materials:

-

3-Bromo-6-chloro-2-fluorobenzonitrile (5.3 g, 22.6 mmol)

-

Acetohydroxamic acid (5.1 g, 67.8 mmol)

-

Potassium tert-butoxide (t-BuOK) (7.6 g, 67.8 mmol)

-

Dimethylformamide (DMF) (150 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of acetohydroxamic acid in DMF at 0 °C under a nitrogen atmosphere, add t-BuOK and stir the mixture at room temperature for 2 hours.[3]

-

Add a solution of 3-Bromo-6-chloro-2-fluorobenzonitrile in DMF and stir the mixture at room temperature overnight.[3]

-

Dilute the reaction mixture with EtOAc and wash sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the residue by column chromatography to obtain the desired product.

Safety and Handling

3-Bromo-6-chloro-2-fluorobenzonitrile is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[5]

Spectroscopic Data

While comprehensive public spectral data is limited, commercial suppliers often provide analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry upon request.[6][7][8] This data is crucial for confirming the identity and purity of the compound before use in synthetic applications.

Conclusion

3-Bromo-6-chloro-2-fluorobenzonitrile is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. The synthetic protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers and developers in the pharmaceutical and chemical industries. As with any chemical synthesis, appropriate safety precautions must be taken, and we recommend consulting the full safety data sheet (SDS) before use.

References

- Google Patents. (n.d.). EP3810602A1 - Compounds.

-

Capot Chemical. (n.d.). 943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3. Retrieved from [Link]

- Google Patents. (n.d.). ( 12 ) United States Patent.

- Google Patents. (n.d.). ( 12 ) United States Patent.

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). COMPOUNDS - European Patent Office - EP 3810602 B1.

- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.

- Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst..

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

PubChem. (n.d.). 3-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-5-bromo-6-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3 | Chemsrc [chemsrc.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-bromo-6-chloro-2-fluoroBenzonitrile(943830-79-3)FT-IR [m.chemicalbook.com]

- 7. 943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile - Capot Chemical [capotchem.com]

- 8. 943830-79-3|3-Bromo-6-chloro-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

physical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzonitrile

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile: A Keystone Building Block for Modern Drug Discovery

Introduction: Strategic Value in Medicinal Chemistry

3-Bromo-6-chloro-2-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block for researchers, particularly those in the field of drug development. Its strategic importance does not lie in any single attribute, but rather in the synergistic interplay of its four distinct functional moieties: a nitrile group and three different halogen atoms (Fluorine, Chlorine, Bromine) positioned at specific locations on the benzene ring. This unique arrangement provides a versatile platform for complex molecular engineering, enabling chemists to introduce a variety of substituents with high regioselectivity.

The presence of a bromine atom, for instance, offers a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. Simultaneously, the fluorine atom can significantly enhance the metabolic stability and bioavailability of the final Active Pharmaceutical Ingredient (API). This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, practical protocols for its characterization, and insights into its reactivity and safe handling.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Bromo-6-chloro-2-fluorobenzonitrile is paramount for its effective use in synthesis, from designing reaction conditions to ensuring laboratory safety.

Structural and Identity Data

The compound's structure is the foundation of its reactivity. The IUPAC name, 3-bromo-6-chloro-2-fluorobenzonitrile, precisely describes the substitution pattern on the benzonitrile core.[1]

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-6-chloro-2-fluorobenzonitrile | [1] |

| CAS Number | 943830-79-3 | [1] |

| Molecular Formula | C₇H₂BrClFN | [1][2] |

| Molecular Weight | 234.45 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C#N)F)Br | [1] |

| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N | [3] |

Quantitative Physical Properties

The physical properties dictate the compound's behavior in different solvents and thermal conditions. Note that some of these values are predicted based on computational models, which is common for specialized reagents.

| Property | Value | Notes |

| Physical Form | Solid | [3] |

| Boiling Point | 256.6 ± 35.0 °C | Predicted |

| Density | 1.81 ± 0.1 g/cm³ | Predicted |

| LogP | 3.11 | Indicates low water solubility |

| Solubility | Low in water; Soluble in organic solvents | [4] |

The high LogP value suggests a hydrophobic nature, indicating that solubility will be poor in aqueous media but favorable in common organic solvents like DMF, ethyl acetate, and dichloromethane.[4] This is a critical consideration for selecting appropriate reaction and purification solvents.

Part 2: Reactivity Profile and Synthetic Utility

The synthetic power of 3-Bromo-6-chloro-2-fluorobenzonitrile stems from the differential reactivity of its halogen substituents. This allows for sequential, site-selective modifications.

The Hierarchy of Halogen Reactivity

In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of aryl halides typically follows the order: I > Br > Cl. This hierarchy is the cornerstone of this reagent's utility. The C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis conditions. This allows chemists to selectively perform a cross-coupling reaction at the C3 position (bromine) while leaving the chlorine at C6 untouched for a potential subsequent transformation.

This tiered reactivity is invaluable for building molecular complexity in a controlled, stepwise manner, a necessity in the synthesis of intricate drug candidates.

Caption: Standard laboratory workflow for safe handling of the compound.

Protocol for Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for verifying the structure of the compound. While specific peak shifts can vary slightly based on the solvent and instrument, the expected pattern is predictable.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 3-Bromo-6-chloro-2-fluorobenzonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Result: The molecule has two aromatic protons. Due to coupling with each other and with the fluorine atom, they will appear as complex multiplets or doublets of doublets in the aromatic region of the spectrum (typically 7.0-8.5 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard fluorine spectrum (proton-decoupled).

-

Expected Result: A single resonance is expected, as there is only one fluorine atom in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Result: Seven distinct carbon signals are expected: six for the aromatic ring and one for the nitrile group (C≡N), which typically appears around 115-120 ppm. The carbons bonded to halogens will show characteristic shifts and potentially C-F coupling.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and analyze the coupling patterns to confirm the substitution pattern. Correlate the signals from all three spectra to build a complete, validated structural assignment.

Conclusion: A Versatile Tool for the Modern Chemist

3-Bromo-6-chloro-2-fluorobenzonitrile is more than just a chemical reagent; it is a strategic tool for medicinal chemists and researchers in drug discovery. Its well-defined physicochemical properties, combined with a predictable and hierarchical reactivity profile, provide a robust platform for the synthesis of complex, novel molecules. By understanding its characteristics and adhering to rigorous handling and characterization protocols, scientists can effectively leverage this versatile building block to accelerate the development of next-generation therapeutics.

References

-

3-Bromo-6-chloro-2-fluorobenzonitrile Safety Data Sheet. (2023). CymitQuimica.

-

3-Bromo-6-Chloro-2-Fluorobenzonitrile. (n.d.). Methylamine Supplier.

-

3-bromo-6-chloro-2-fluoroBenzonitrile. (n.d.). Chemsrc.

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). PubChem.

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). Sigma-Aldrich.

-

3-Bromo-6-chloro-2-fluorobenzonitrile Safety Information. (n.d.). Sigma-Aldrich.

-

3-bromo-6-chloro-2-fluoroBenzonitrile. (n.d.). ChemicalBook.

-

6-Bromo-3-chloro-2-fluorobenzonitrile Safety Data Sheet. (2022). Apollo Scientific.

-

Synthesis routes of 3-Bromo-2-fluorobenzonitrile. (n.d.). Benchchem.

-

3-bromo-6-chloro-2-fluoroBenzonitrile(943830-79-3)FT-IR. (n.d.). ChemicalBook.

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). Capot Chemical.

-

3-Bromo-2-fluorobenzonitrile. (n.d.). PubChem.

-

3-Bromo-6-chloro-2-fluorobenzonitrile 95%. (n.d.). AChemBlock.

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). BLD Pharm.

-

Specifications of 3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). Capot Chemical.

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). Apollo Scientific.

-

2-Bromo-6-fluorobenzonitrile synthesis. (n.d.). ChemicalBook.

-

Manoharan, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science.

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 3-Bromo-6-chloro-2-fluorobenzonitrile | 943830-79-3 [sigmaaldrich.com]

- 4. 3-Bromo-6-Chloro-2-Fluorobenzonitrile CAS 112306-05-7 | Properties, Applications, Safety Data & Supplier China [nj-finechem.com]

synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile

Abstract

3-Bromo-6-chloro-2-fluorobenzonitrile is a highly substituted aromatic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable intermediate for introducing specific functionalities into larger scaffolds. This guide provides a detailed, field-proven methodology for the , focusing on a robust and highly regioselective Sandmeyer reaction pathway. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction

Chemical Identity of 3-Bromo-6-chloro-2-fluorobenzonitrile

3-Bromo-6-chloro-2-fluorobenzonitrile is a polyhalogenated aromatic nitrile. The presence of multiple, distinct halogen atoms (F, Cl, Br) at specific positions, combined with a nitrile functional group, offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and modifications of the nitrile group.

Table 1: Physicochemical Properties of 3-Bromo-6-chloro-2-fluorobenzonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 943830-79-3 | [1][2][3][4] |

| Molecular Formula | C₇H₂BrClFN | [1][2][3] |

| Molecular Weight | 234.45 g/mol | [2] |

| IUPAC Name | 3-bromo-6-chloro-2-fluorobenzonitrile | [1][2] |

| Physical Form | Solid or semi-solid | [1] |

| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N |[1][2] |

Significance in Medicinal Chemistry and Agroscience

Substituted benzonitriles are precursors to a wide array of bioactive compounds. The specific arrangement of halogens in the target molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The "magic chloro effect," for instance, has been noted for its ability to improve the inhibitory activity and lipophilicity of drug candidates. Therefore, reliable access to such precisely substituted intermediates is of paramount importance for the rapid exploration of chemical space in drug discovery and the development of novel pesticides.

Strategic Analysis of Synthesis

Retrosynthetic Insights

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. For 3-Bromo-6-chloro-2-fluorobenzonitrile, the key challenge is the selective introduction of the bromine atom at the C3 position without disturbing the existing substituents. Two primary strategies are considered.

Evaluation of Potential Routes

-

Route A: Direct Electrophilic Bromination: This approach would involve the direct bromination of a 6-chloro-2-fluorobenzonitrile precursor. However, electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fluorine (at C2) and chlorine (at C6) are ortho-, para-directing, while the nitrile group (at C1) is meta-directing. This would likely lead to a mixture of brominated isomers, primarily at the C3 and C5 positions, necessitating a complex and often inefficient purification step.

-

Route B: Sandmeyer Reaction from an Amino Precursor: The Sandmeyer reaction is a classic and powerful transformation that converts an aromatic amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7] This method's primary advantage is its unambiguous regioselectivity; the new substituent replaces the original amino group. By starting with 3-Amino-6-chloro-2-fluorobenzonitrile, the bromine atom can be installed precisely at the C3 position.

Selected Strategy: The Sandmeyer Pathway

Given the critical need for regiochemical purity, the Sandmeyer reaction is the superior strategy. It transforms the synthetic challenge from controlling electrophilic substitution to the synthesis or acquisition of the requisite amino-precursor, which is a more tractable problem. This pathway consists of two main steps: the diazotization of the amine followed by a copper-catalyzed decomposition of the diazonium salt in the presence of a bromide source.[8]

Caption: Chosen synthetic route via the Sandmeyer reaction.

Core Synthesis Protocol: From Amino Precursor to Final Product

This section details the conversion of 3-Amino-6-chloro-2-fluorobenzonitrile to the final product. The protocol is adapted from established Sandmeyer procedures for similar substrates.[9]

Principle of the Transformation

Step 1: Diazotization The aromatic primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (hydrobromic acid, HBr, in this case). The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This reaction is performed at low temperatures (0–5°C) because diazonium salts are generally unstable and can decompose explosively at higher temperatures.[10]

Step 2: Sandmeyer Bromination The resulting aryl diazonium salt is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[7] This radical then reacts with a bromide ion from the copper complex to form the final aryl bromide product, regenerating the copper(I) catalyst.[5]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|---|

| 3-Amino-6-chloro-2-fluorobenzonitrile | C₇H₄ClFN₂ | 170.57 | 10.0 g | 58.6 |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 90 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 4.45 g | 64.5 |

| Copper(I) Bromide | CuBr | 143.45 | 10.1 g | 70.4 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure: Part A: Diazotization

-

Equip a 250 mL three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel.

-

Charge the flask with 3-Amino-6-chloro-2-fluorobenzonitrile (10.0 g, 58.6 mmol) and 48% hydrobromic acid (90 mL).

-

Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (4.45 g, 64.5 mmol) in deionized water (15 mL) and transfer the solution to the addition funnel.

-

Add the sodium nitrite solution dropwise to the amine slurry over approximately 45 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.

-

After the addition is complete, continue stirring the mixture at 0–5°C for an additional 60 minutes. The formation of the diazonium salt solution is typically indicated by a change in color and consistency.

Part B: Sandmeyer Reaction and Work-up

-

In a separate 500 mL flask, dissolve copper(I) bromide (10.1 g, 70.4 mmol) in 48% hydrobromic acid (25 mL). Cool this solution to 0°C in an ice bath.

-

Slowly pour the cold diazonium salt solution from Part A into the cold copper(I) bromide solution with vigorous stirring.

-

Observe for vigorous evolution of nitrogen gas. After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 50°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture back to room temperature and dilute with deionized water (200 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part C: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Bromo-6-chloro-2-fluorobenzonitrile as a solid.

Process Validation and Controls

-

Reaction Monitoring: The consumption of the starting amine and the formation of the product can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety Precautions: Diazonium salts are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Data Summary & Visualization

Table of Expected Results

| Parameter | Expected Value | Notes |

| Product Appearance | White to off-white solid | |

| Typical Yield | 65–80% | Based on similar Sandmeyer brominations.[9] |

| Purity (by HPLC) | >98% | After chromatographic purification. |

| Storage | Store in a cool, dry place, sealed from moisture. | [1] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The is effectively and reliably achieved through a two-step sequence involving the diazotization of 3-Amino-6-chloro-2-fluorobenzonitrile, followed by a copper(I) bromide-mediated Sandmeyer reaction. This strategic approach guarantees high regioselectivity, a critical factor for producing high-purity intermediates essential for research and development in the pharmaceutical and agrochemical sectors. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for scientists to confidently execute this important transformation.

References

-

ResearchGate. (2015). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

chemeurope.com. Sandmeyer reaction. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents. (1993). Method for producing 2-mercapto-6-halogenobenzonitrile.

-

PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. [Link]

- Google Patents. (1983). Process for producing 2,6-difluorobenzonitrile.

-

Semantic Scholar. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. [Link]

-

Capot Chemical. 3-Bromo-6-chloro-2-fluorobenzonitrile. [Link]

-

Chemsrc. 3-bromo-6-chloro-2-fluoroBenzonitrile. [Link]

-

ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

-

NIH National Library of Medicine. (2021). Deaminative chlorination of aminoheterocycles. [Link]

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | 943830-79-3 [sigmaaldrich.com]

- 2. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile - Capot Chemical [capotchem.com]

- 4. 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3 | Chemsrc [chemsrc.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer_reaction [chemeurope.com]

- 9. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Multi-Substituted Aromatic Intermediates

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized small molecules is paramount to the efficient construction of complex and potent active pharmaceutical ingredients (APIs). Among these, aromatic compounds bearing multiple, distinct halogen substituents and a nitrile group have emerged as exceptionally versatile building blocks. 3-Bromo-6-chloro-2-fluorobenzonitrile stands as a prime example of such a scaffold, offering medicinal chemists a rich platform for selective, stepwise chemical modifications. The presence of bromo, chloro, and fluoro groups, each with its unique reactivity profile, alongside a synthetically malleable nitrile moiety, allows for the precise and controlled introduction of diverse functionalities. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and strategic applications of 3-Bromo-6-chloro-2-fluorobenzonitrile, with a particular focus on its role in the synthesis of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-6-chloro-2-fluorobenzonitrile is characterized by a benzene ring substituted with four different functional groups. This substitution pattern imparts a distinct set of physicochemical properties that are crucial for its reactivity and application in organic synthesis.

The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorobenzonitrile. Its chemical structure is represented by the SMILES string C1=CC(=C(C(=C1Cl)C#N)F)Br.

A summary of its key molecular and physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrClFN | |

| Molecular Weight | 234.45 g/mol | |

| CAS Number | 943830-79-3 | |

| Appearance | Solid | |

| Density (Predicted) | 1.81 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 256.6 ± 35.0 °C | |

| LogP (Predicted) | 3.11 |

These properties, particularly the distinct halogenation pattern, are instrumental in the selective chemical transformations that make this molecule a valuable synthetic intermediate.

Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile: A Mechanistic Perspective

A plausible synthetic pathway would commence with a suitably substituted aniline, such as 2-amino-4-chloro-5-fluorobenzonitrile. The synthesis can be envisioned as a two-step process: diazotization of the starting aniline, followed by a copper-catalyzed bromination (Sandmeyer reaction).

Caption: Proposed synthetic workflow for 3-Bromo-6-chloro-2-fluorobenzonitrile.

Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established principles of the Sandmeyer reaction.

Step 1: Diazotization of 2-Amino-4-chloro-5-fluorobenzonitrile

-

To a stirred solution of 2-amino-4-chloro-5-fluorobenzonitrile in aqueous hydrobromic acid (HBr), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (NaNO₂) in water is added dropwise.

-

The temperature is carefully maintained below 5 °C during the addition to prevent premature decomposition of the diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.

-

Strong Acid (HBr): The strong acid serves two purposes: it protonates the nitrous acid to form the active nitrosating agent, and it provides the bromide counter-ion for the diazonium salt and the subsequent Sandmeyer reaction.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.

-

The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution.

-

Effervescence (evolution of nitrogen gas) is typically observed upon addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 3-Bromo-6-chloro-2-fluorobenzonitrile.

Causality Behind Experimental Choices:

-

Copper(I) Bromide Catalyst: CuBr is the classical catalyst for the Sandmeyer bromination. It facilitates the transfer of a bromine atom to the aromatic ring via a radical mechanism.

-

Heating: Gentle heating after the initial reaction helps to drive the decomposition of any remaining diazonium salt and complete the substitution reaction.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The true value of 3-Bromo-6-chloro-2-fluorobenzonitrile lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The differential reactivity of the halogen substituents is key to its utility. The bromo group is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 3-position, while the more inert chloro and fluoro groups remain intact for potential subsequent modifications.

This reactivity profile makes 3-Bromo-6-chloro-2-fluorobenzonitrile an ideal building block for the synthesis of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics, and their structures often feature a core heterocyclic scaffold to which various substituted aromatic groups are appended.

Caption: Conceptual workflow for the use of 3-Bromo-6-chloro-2-fluorobenzonitrile in API synthesis.

A common synthetic strategy involves a Suzuki coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile with a suitable aryl or heteroaryl boronic acid. This reaction selectively replaces the bromine atom with a new aromatic or heteroaromatic moiety, which can be designed to interact with specific binding pockets in the target kinase. The nitrile group can then be hydrolyzed to a carboxylic acid, which can be further functionalized, for example, by forming an amide bond with a different amine-containing fragment. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

While a specific, named drug synthesized from this exact starting material is not identified in the provided search results, the patent literature for kinase inhibitors frequently describes the use of similarly substituted benzonitriles as key intermediates. The unique substitution pattern of 3-Bromo-6-chloro-2-fluorobenzonitrile makes it a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of their drug candidates.

Conclusion

3-Bromo-6-chloro-2-fluorobenzonitrile is a strategically important molecule in the field of medicinal chemistry. Its well-defined molecular structure and physicochemical properties, combined with the differential reactivity of its halogen substituents, make it a highly versatile building block for the synthesis of complex organic molecules. The ability to selectively functionalize the 3-position via palladium-catalyzed cross-coupling reactions, while retaining the other halogen and nitrile groups for further manipulation, provides a powerful platform for the construction of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of such highly functionalized intermediates in accelerating the drug discovery process cannot be overstated.

References

-

Chemsrc. 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3. Available at: [Link]

-

PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

RSC Publishing. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Available at: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Bromo-6-chloro-2-fluorobenzonitrile. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive guide based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). It is designed to assist researchers in the de novo characterization of this and structurally related molecules. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for laboratory application.

Introduction and Molecular Structure

3-Bromo-6-chloro-2-fluorobenzonitrile (C₇H₂BrClFN) is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the electron-withdrawing nitrile and halogen substituents, which modulate the reactivity of the benzene ring. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

The molecular structure, presented below, is the foundation for all subsequent spectroscopic predictions. The interplay of the substituents' electronic effects (inductive and resonance) dictates the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint.

Figure 2: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-Bromo-6-chloro-2-fluorobenzonitrile is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2225 - 2240 | Strong, Sharp | C≡N stretch |

| 3050 - 3100 | Medium to Weak | Aromatic C-H stretch |

| 1550 - 1600 | Medium | Aromatic C=C ring stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 750 - 850 | Strong | C-Cl stretch |

| 550 - 650 | Medium to Strong | C-Br stretch |

Causality Behind Predictions:

-

Nitrile Stretch: The C≡N triple bond has a very characteristic strong and sharp absorption in the 2225-2240 cm⁻¹ region. [3]* Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

-

Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br bonds have characteristic stretching frequencies in the fingerprint region of the spectrum. The C-F stretch is typically the strongest and at the highest frequency of the three.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of 3-Bromo-6-chloro-2-fluorobenzonitrile is 234.45 g/mol . [1]Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks in this cluster will be at m/z 233, 235, and 237.

-

Major Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the molecule. Plausible fragmentation pathways include the loss of a halogen atom or the nitrile group.

Figure 3: A simplified predicted fragmentation pathway for 3-Bromo-6-chloro-2-fluorobenzonitrile.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 3-Bromo-6-chloro-2-fluorobenzonitrile. By understanding the expected NMR, IR, and MS data based on its molecular structure, researchers can more efficiently and accurately confirm the synthesis and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a laboratory setting.

References

-

PubChem. (2024). 3-Bromo-6-chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 3-bromo-6-chloro-2-fluoroBenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing 3-Bromo-6-chloro-2-fluorobenzonitrile: From Selection to Synthesis

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

3-Bromo-6-chloro-2-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromo, chloro, fluoro, and cyano groups—offers multiple reactive handles for complex molecular architecture. This guide provides a comprehensive overview for researchers on sourcing this reagent, from identifying reliable commercial suppliers to implementing rigorous quality control and safe handling procedures, ensuring the integrity and success of downstream applications.

Section 1: Physicochemical Properties and Identification

A foundational understanding of the compound's properties is essential for its proper handling, characterization, and use.

Table 1: Key Physicochemical Data for 3-Bromo-6-chloro-2-fluorobenzonitrile

| Property | Value | Source(s) |

| CAS Number | 943830-79-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₂BrClFN | [1][2][6] |

| Molecular Weight | 234.45 g/mol | [1][2][6] |

| Appearance | Solid (Yellow/gold to faint tan) | [1] |

| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [1][2] |

| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N | [1][6] |

| SMILES | C(#N)C1=C(Cl)C=CC(Br)=C1F | [1][6] |

This data provides the fundamental identifiers and expected physical characteristics of the compound, crucial for initial verification and experimental planning.

Section 2: Commercial Availability and Supplier Evaluation

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The choice of supplier can significantly impact experimental reproducibility and timelines.

Identifying Reputable Suppliers

A number of chemical suppliers list 3-Bromo-6-chloro-2-fluorobenzonitrile in their catalogs, ranging from large multinational corporations to smaller, specialized firms. Our research has identified several key vendors catering to the research and development community.

Table 2: Comparison of Commercial Suppliers for 3-Bromo-6-chloro-2-fluorobenzonitrile

| Supplier | Typical Purity | Available Quantities | Noteworthy Information |

| Sigma-Aldrich | 95-97% | mg to g | Offers detailed safety information and documentation like COO/COA. |

| Apollo Scientific | 95% | 250mg, 1g, 5g | Provides stock status for UK and US locations.[5] |

| Capot Chemical | ≥ 98% | R&D to kg scale | Specifies a maximum moisture content of 0.5%.[4] |

| Key Organics | Not specified | mg to multi-gram | Offers same-day dispatch for smaller quantities.[7] |

| BLD Pharm | Not specified | Not specified | Highlights availability of NMR, HPLC, and LC-MS data.[8] |

| Various (via ChemicalBook) | Typically 95-99% | g to kg | A platform listing multiple, primarily Asia-based, suppliers.[1][3] |

Disclaimer: This table is not exhaustive and is intended for informational purposes. Researchers should conduct their own due diligence before procurement.

The Supplier Qualification Workflow

Selecting a supplier should be a systematic process. Price is a factor, but purity, documentation, and lot-to-lot consistency are paramount for drug development professionals.

Caption: Workflow for qualifying a new chemical supplier.

Section 3: Quality Control and Analytical Characterization

Independent verification of a supplied reagent's identity and purity is a cornerstone of scientific integrity. Upon receipt, researchers should perform, at a minimum, basic analytical checks.

Incoming Quality Control Protocol

-

Visual Inspection: Check for uniform color and consistency as described by the supplier (e.g., yellow/gold solid).[1]

-

Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the supplied material, ensuring the lot numbers match.

-

Spectroscopic Confirmation:

-

¹H NMR: Acquire a proton NMR spectrum. The pattern of signals in the aromatic region will be characteristic of the 2,3,6-trisubstituted benzene ring.

-

Mass Spectrometry (MS): Confirm the molecular weight (234.45 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

-

-

Purity Assessment (HPLC/UPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method to determine the purity. This is more reliable than NMR integration for identifying minor impurities.

Many suppliers, such as BLD Pharm and ChemicalBook, indicate the availability of spectral data which can be used as a reference.[8][9]

Section 4: Safe Handling, Storage, and Disposal

Halogenated benzonitriles require careful handling due to their potential toxicity. Adherence to safety protocols is non-negotiable.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and serious eye irritation.[5][6]

Table 3: Mandatory PPE for Handling 3-Bromo-6-chloro-2-fluorobenzonitrile

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and face shield. | Protects against splashes and airborne particles causing severe eye irritation.[10][11] |

| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact, which can lead to irritation and absorption.[10][12] |

| Respiratory | Use exclusively within a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which are toxic.[10][12] |

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[10] Ensure the chemical fume hood is operational and the work area is clear.

-

Aliquoting: Weigh the solid compound within the fume hood. Avoid generating dust.

-

Cleanup: Decontaminate all glassware with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated hazardous waste.[10]

-

Storage: Store the compound in a tightly sealed container in a dry, room-temperature, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[13]

-

Disposal: All waste, including contaminated PPE and rinsate, must be disposed of according to institutional and local regulations for halogenated organic waste.[10][13]

Conclusion

Sourcing 3-Bromo-6-chloro-2-fluorobenzonitrile for high-stakes research and development requires more than a simple catalog order. A systematic approach that prioritizes supplier qualification, in-house analytical verification, and stringent safety protocols is essential. By treating procurement with the same rigor as the subsequent experimental work, researchers can ensure the quality and reliability of their results, paving the way for innovation in drug discovery and materials science.

References

-

3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3 . Chemsrc. [Link]

-

943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile . Capot Chemical. [Link]

-

3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 . PubChem. [Link]

-

ICSC 1103 - BENZONITRILE . International Labour Organization. [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade . Cole-Parmer. [Link]

Sources

- 1. 3-bromo-6-chloro-2-fluoroBenzonitrile CAS#: 943830-79-3 [m.chemicalbook.com]

- 2. 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3 | Chemsrc [chemsrc.com]

- 3. 3-bromo-6-chloro-2-fluoroBenzonitrile | 943830-79-3 [chemicalbook.com]

- 4. 943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile - Capot Chemical [capotchem.com]

- 5. 943830-79-3 Cas No. | 3-Bromo-6-chloro-2-fluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. 943830-79-3|3-Bromo-6-chloro-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. 3-bromo-6-chloro-2-fluoroBenzonitrile(943830-79-3)FT-IR [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 13. fishersci.com [fishersci.com]

The Strategic Reactivity of 3-Bromo-6-chloro-2-fluorobenzonitrile: A Guide for Synthetic Chemists

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. The benzonitrile scaffold, a recurring motif in numerous pharmaceuticals, offers a versatile platform for derivatization. Among its halogenated derivatives, 3-Bromo-6-chloro-2-fluorobenzonitrile has emerged as a particularly valuable building block. Its unique arrangement of three distinct halogen atoms, each with a characteristic reactivity profile, coupled with the electron-withdrawing nature of the nitrile and fluorine substituents, allows for a series of selective and high-yield transformations. This guide provides an in-depth technical exploration of the reactivity of 3-Bromo-6-chloro-2-fluorobenzonitrile, offering field-proven insights and detailed protocols for its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 943830-79-3 | [1] |

| Molecular Formula | C₇H₂BrClFN | [1] |

| Molecular Weight | 234.45 g/mol | [1] |

| Appearance | Solid | |

| LogP | 3.11 |

Core Reactivity Profile: A Tale of Three Halogens and an Activated Ring

The synthetic utility of 3-Bromo-6-chloro-2-fluorobenzonitrile is primarily dictated by the differential reactivity of its three halogen substituents and the overall electron-deficient nature of the aromatic ring. This allows for a hierarchical approach to its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-Br Bond

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. In the context of 3-Bromo-6-chloro-2-fluorobenzonitrile, the reactivity of the carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle follows the well-established trend: C-Br > C-Cl. This differential reactivity is the key to achieving site-selective functionalization.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful tool for constructing biaryl scaffolds. The greater reactivity of the C-Br bond allows for selective coupling at the C3 position while leaving the C-Cl bond intact for subsequent transformations.

A prime example of this selectivity is the coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile with boronic esters to synthesize advanced pharmaceutical intermediates. For instance, its reaction with (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a key step in the synthesis of certain kinase inhibitors.

Diagram: Selective Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the selective Suzuki-Miyaura coupling at the C-Br position.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for similar substrates and should be optimized for specific applications.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-6-chloro-2-fluorobenzonitrile (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines from aryl halides.[2] Similar to the Suzuki-Miyaura coupling, the selective reaction at the C-Br bond of 3-Bromo-6-chloro-2-fluorobenzonitrile can be achieved, providing access to 3-amino-6-chloro-2-fluorobenzonitrile derivatives, which are valuable intermediates in drug discovery.

The choice of palladium precursor, phosphine ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, especially with less reactive aryl chlorides, but they are also highly effective for aryl bromides.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Sources

The Strategic Utility of 3-Bromo-6-chloro-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Architect's Keystone in Drug Discovery

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are akin to architectural marvels, where the selection of foundational building blocks dictates the final structure's stability, functionality, and elegance. Among the vast repository of chemical intermediates, 3-Bromo-6-chloro-2-fluorobenzonitrile has emerged as a particularly valuable keystone. Its unique substitution pattern—a trifecta of reactive handles in the form of bromo, chloro, and fluoro groups, anchored to a benzonitrile core—offers medicinal chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its strategic deployment in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of 3-Bromo-6-chloro-2-fluorobenzonitrile is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₂BrClFN | [1] |

| Molecular Weight | 234.45 g/mol | [1] |

| CAS Number | 943830-79-3 | [1] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Safety Information:

3-Bromo-6-chloro-2-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Synthetic Versatility of a Polysubstituted Scaffold

The strategic arrangement of three different halogen atoms on the benzonitrile ring, each with distinct reactivity profiles, allows for a stepwise and regioselective functionalization. This is a crucial attribute in multi-step drug synthesis, enabling the precise installation of various pharmacophoric elements.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This high reactivity allows for the selective formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of kinase inhibitor scaffolds.[4]

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving 3-Bromo-6-chloro-2-fluorobenzonitrile.

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

This protocol provides a detailed, step-by-step methodology for a key synthetic transformation.

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-Bromo-6-chloro-2-fluorobenzonitrile (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and autoimmune disorders. Small molecule kinase inhibitors have emerged as a major class of therapeutic agents.[4] The scaffold of 3-Bromo-6-chloro-2-fluorobenzonitrile is particularly well-suited for the synthesis of inhibitors targeting several important kinase families.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5] Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Kinase inhibitors like gefitinib and osimertinib target the ATP-binding site of the EGFR kinase domain. The general structure of many EGFR inhibitors features a quinazoline core, which can be synthesized from precursors derived from 3-Bromo-6-chloro-2-fluorobenzonitrile.

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Targeting the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6] BTK inhibitors, such as ibrutinib, have shown remarkable clinical efficacy. The synthesis of novel BTK inhibitors often involves the construction of a heterocyclic core, for which 3-Bromo-6-chloro-2-fluorobenzonitrile can serve as a versatile starting material.

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

Targeting the Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[7] Inhibitors of JAK kinases have been approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The development of selective JAK inhibitors is an active area of research, and 3-Bromo-6-chloro-2-fluorobenzonitrile provides a valuable scaffold for creating novel chemical entities with potential JAK inhibitory activity.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion: A Versatile Tool for Future Drug Discovery

3-Bromo-6-chloro-2-fluorobenzonitrile stands out as a highly versatile and strategically valuable building block in medicinal chemistry. Its unique pattern of halogen substituents allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures. The demonstrated and potential applications in the synthesis of kinase inhibitors targeting critical signaling pathways underscore its importance in the ongoing quest for novel and more effective therapeutics. As drug discovery continues to evolve, the demand for such sophisticated and adaptable chemical intermediates will undoubtedly grow, solidifying the role of 3-Bromo-6-chloro-2-fluorobenzonitrile as a key player in the development of the next generation of medicines.

References

-

PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

-

Wikipedia. JAK-STAT signaling pathway. [Link]

-

ResearchGate. The JAK-STAT pathway. [Link]

-

PubMed Central. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]

-

ResearchGate. Simplified schematic diagram of the EGFR signaling pathway... [Link]

-

ResearchGate. Structure of Bruton's tyrosine kinase (BTK) and associated... [Link]

-

PubMed Central. The JAK/STAT Pathway. [Link]

-

PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

-

PubMed Central. The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

PubMed Central. Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. [Link]

-

PubMed Central. Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]

-

PubMed. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. [Link]

-

PubMed. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. [Link]

-

PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. [Link]

- Google Patents.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

University of Wisconsin-Madison. Experiment 14: Suzuki Coupling. [Link]

-

NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

- Google Patents.

-

NIH. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

-

NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

- Google Patents. Improved process for preparing osimertinib or a salt thereof.

- Google Patents.

- Google Patents.

- Google Patents. A new process for the preparation of lapatinib and its pharmaceutically acceptable salts.

- Google Patents.

- Google Patents. Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.

-

ResearchGate. The structural diagram of Bruton tyrosine kinase (BTK)... [Link]

-

ResearchGate. a. BTK structure diagram. b. BTK signal transduction pathway. [Link]

-

ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram... [Link]

-

PubMed Central. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. [Link]

-

PubMed Central. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. [Link]

-

Wikimedia Commons. File:EGFR signaling pathway.png. [Link]

-

PubMed Central. A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

-

ResearchGate. Simplified EGFR-signaling pathway... [Link]

-

ResearchGate. Schematic diagram of the JAK/STAT pathway in Drosophila... [Link]

-

Shutterstock. 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. [Link]

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-6-chloro-2-fluorobenzonitrile | 943830-79-3 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. shutterstock.com [shutterstock.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile

Introduction: Navigating Complexity in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the convergent synthesis of complex molecular architectures.[4][5] This guide focuses on a particularly challenging yet synthetically valuable substrate: 3-Bromo-6-chloro-2-fluorobenzonitrile .

This molecule presents a classic challenge in regioselectivity due to the presence of two distinct halogen atoms: bromine and chlorine. Furthermore, the electronic and steric environment—defined by ortho-fluorine and ortho-chlorine substituents relative to the coupling sites, alongside a nitrile group—demands a carefully optimized and robust protocol. This document provides a deep dive into the mechanistic underpinnings, strategic considerations, and a field-proven protocol for achieving a highly selective Suzuki-Miyaura coupling at the more reactive C-Br position.

Part 1: The Mechanistic Core of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][7] The reaction is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2][6]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the exchange of the halide or other ligand on the palladium with the organic group from the boron reagent.[3][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Strategic Protocol Design for a Polyhalogenated Substrate

The successful coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile hinges on exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds.

The Principle of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for halides is: C–I > C–Br > C–OTf >> C–Cl.[3][9][10] This significant difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. Our protocol is designed to leverage this principle to achieve a clean, mono-arylated product.

Analyzing the Substrate's Electronic and Steric Profile

-